1-(3-Fluoro-2-iodophenyl)propan-2-one
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Overview
Description
1-(3-Fluoro-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H8FIO It is a substituted phenylpropanone, where the phenyl ring is substituted with a fluorine atom at the 3-position and an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-iodophenyl)propan-2-one typically involves the halogenation of a precursor compound followed by a series of organic reactions to introduce the desired functional groups. One common method involves the iodination of 3-fluorophenylpropanone using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions, often carried out in specialized reactors to ensure safety and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-iodophenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenylpropanones depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-2-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-iodophenyl)propan-2-one involves its interaction with various molecular targets. The fluorine and iodine substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, which may be relevant to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)propan-2-one: Lacks the iodine substituent, which may affect its reactivity and applications.
1-(2-Iodophenyl)propan-2-one: Lacks the fluorine substituent, leading to different chemical properties.
1-(3-Chloro-2-iodophenyl)propan-2-one:
Uniqueness
The combination of these substituents can enhance its reactivity and make it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8FIO |
---|---|
Molecular Weight |
278.06 g/mol |
IUPAC Name |
1-(3-fluoro-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8FIO/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3 |
InChI Key |
QPXUKKCCRUFPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)F)I |
Origin of Product |
United States |
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